N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
N-[1-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted at the 1-position with a thiophene-2-sulfonyl group and at the 6-position with an acetamide moiety. Its structure combines electron-withdrawing (sulfonyl) and electron-donating (acetamide) functional groups, which may influence pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-11(18)16-13-6-7-14-12(10-13)4-2-8-17(14)22(19,20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRCOPFIXJSDOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene-2-sulfonyl Chloride: Thiophene is sulfonated using chlorosulfonic acid to form thiophene-2-sulfonyl chloride.
Coupling with Tetrahydroquinoline: The thiophene-2-sulfonyl chloride is then reacted with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine to form the intermediate compound.
Acetylation: The intermediate is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound’s structural properties make it suitable for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies related to enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Core Modifications: Tetrahydroquinoline vs. Tetrahydroisoquinoline
Several analogs in the evidence feature tetrahydroisoquinoline cores instead of tetrahydroquinoline. For example:
- Compound 68 (N-(1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide) retains the tetrahydroquinoline scaffold but substitutes the 1-position with a methylpiperidinyl group and the 6-position with a thiophene-2-carboximidamide .
- Compound 20 (N-benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide) uses a tetrahydroisoquinoline core with benzyl and methoxy substituents .
Key Differences :
- Tetrahydroquinoline derivatives typically exhibit enhanced conformational flexibility compared to tetrahydroisoquinolines, which may influence receptor binding.
Functional Group Variations at the 1-Position
The thiophene-2-sulfonyl group distinguishes the target compound from analogs with carbonyl or alkyl substituents:
- Compound 71 ((±)-N-(1-(1-Methylpyrrolidin-3-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide) features a 1-methylpyrrolidinyl group, which is less polar than the sulfonyl group .
- Compound 22 (N-benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(pyridin-2-ylmethoxy)-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide) includes a pyridinylmethoxy group, offering hydrogen-bonding capabilities absent in the sulfonyl-containing target .
Impact on Properties :
- Sulfonyl groups enhance hydrophilicity and may improve binding to polar enzyme active sites (e.g., histone deacetylases or nitric oxide synthases) compared to hydrophobic alkyl groups .
- Thiophene-2-sulfonyl substituents could confer greater metabolic stability than furan-2-carbonyl groups (e.g., N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide) due to reduced susceptibility to oxidative degradation .
Substituents at the 6-Position: Acetamide vs. Carboximidamide
The acetamide group in the target compound contrasts with carboximidamide or aryl-substituted acetamides in analogs:
- 2-(3-Methylphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide includes a 3-methylphenylacetamide group, increasing lipophilicity compared to the unsubstituted acetamide in the target compound .
Biological Activity
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and mechanisms of action based on diverse research findings.
Structural Characteristics
The compound features a tetrahydroquinoline core linked to a thiophene sulfonyl group. This structural arrangement is significant as it may enhance the compound's interaction with various biological targets, such as enzymes and receptors involved in inflammatory and cancer pathways.
| Property | Details |
|---|---|
| Molecular Formula | C18H22N2O3S2 |
| Molecular Weight | 382.51 g/mol |
| CAS Number | 946382-52-1 |
Anticancer Properties
Research indicates that similar compounds with thiophene sulfonyl groups exhibit significant anticancer activity. For instance, 3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has shown promising results in inhibiting specific enzymes associated with cancer proliferation and inflammation. In vitro studies have demonstrated its potential to inhibit cell growth in various cancer cell lines, including breast (BT-474) and cervical (HeLa) cancer cells .
Anti-inflammatory Activity
The presence of the thiophene sulfonyl moiety is believed to enhance the compound's anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, although detailed mechanisms are still under investigation.
Antimycobacterial Activity
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide has been noted for its antimycobacterial activity against tuberculosis. Its structural features allow it to interact with specific molecular targets that could modulate enzyme activity or receptor interactions.
The exact mechanisms of action for this compound are not fully elucidated. However, studies suggest that the compound may act by:
- Inhibition of Enzyme Activity: Targeting specific enzymes involved in cancer cell proliferation and inflammatory responses.
- Modulation of Receptor Interactions: Engaging with receptors that mediate inflammatory responses or cancer cell survival.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of related compounds:
- Cytotoxicity Assays: Compounds similar to this compound have been tested against various human cancer cell lines using MTT assays. For example:
- Mechanistic Studies: Research into the molecular docking of these compounds suggests that they may interact with key residues in target proteins through hydrogen bonding and hydrophobic interactions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide?
- Methodology : Use a multi-step approach involving:
Sulfonylation : React 1,2,3,4-tetrahydroquinolin-6-amine with thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) under nitrogen.
Acetylation : Treat the intermediate with acetic anhydride in DMSO or DMF at 60–80°C for 4–6 hours.
- Purification : Employ silica gel chromatography (e.g., 5–10% MeOH/CH₂Cl₂) and confirm purity via HPLC (>95%) .
Q. How can structural characterization be performed for this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key signals include:
- δ 1.9–2.1 ppm (acetamide CH₃), δ 3.2–3.5 ppm (tetrahydroquinoline CH₂ groups), δ 7.1–7.8 ppm (thiophene and aromatic protons).
- ¹³C NMR : Confirm sulfonyl (C-SO₂) at ~110–120 ppm and carbonyl (C=O) at ~170 ppm.
Q. What analytical techniques are critical for assessing purity and stability?
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to monitor degradation products.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen (e.g., 25–300°C at 10°C/min) .
Advanced Research Questions
Q. How can selective functionalization of the tetrahydroquinoline core improve target binding?
- Rational Design :
- 6-Position Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance hydrogen bonding with nNOS active sites .
- Sulfonyl Group Optimization : Replace thiophene-2-sulfonyl with pyridinyl or benzothiazole sulfonamides to modulate steric and electronic interactions .
Q. What computational strategies can predict binding modes with neuronal nitric oxide synthase (nNOS)?
- Molecular Docking : Use AutoDock Vina with nNOS crystal structures (PDB: 4DJS) to identify key interactions (e.g., hydrogen bonds with Glu592, hydrophobic contacts with Trp587).
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (AMBER force field) to assess conformational flexibility of the sulfonyl group .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for nNOS inhibition may arise from:
Assay Conditions : Differences in enzyme source (e.g., recombinant vs. tissue-derived nNOS) or cofactor concentrations (e.g., Ca²⁺/calmodulin).
Ligand Solubility : Use DMSO concentrations ≤0.1% to avoid aggregation artifacts.
- Mitigation : Validate results across multiple assays (e.g., radioactive NO synthesis, fluorescence-based) .
Q. What in vitro models are suitable for evaluating off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
